Ethyl Biscoumacetate-d8

Stable Isotope Dilution Assay LC-MS/MS Internal Standard

Ethyl Biscoumacetate-d8 (CAS 1329834-88-9) is the octa-deuterated form of ethyl biscoumacetate, a synthetic coumarin-derivative vitamin K antagonist. The parent compound functions as an oral anticoagulant by inhibiting vitamin K epoxide reductase, thereby suppressing the synthesis of clotting factors II, VII, IX, and X.

Molecular Formula C22H16O8
Molecular Weight 416.411
CAS No. 1329834-88-9
Cat. No. B590093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Biscoumacetate-d8
CAS1329834-88-9
Synonyms4-Hydroxy-α-(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)-2-oxo-2H-1-benzopyran-3-acetic Acid-d8 Ethyl Ester;  3,3’-(Carboxymethylene)bis(4-hydroxycoumarin-d4) Ethyl Ester;  BOEA-d8;  Bis(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetic Acid-d8 Ethyl Ester;  NSC 363
Molecular FormulaC22H16O8
Molecular Weight416.411
Structural Identifiers
SMILESCCOC(=O)C(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O
InChIInChI=1S/C22H16O8/c1-2-28-20(25)15(16-18(23)11-7-3-5-9-13(11)29-21(16)26)17-19(24)12-8-4-6-10-14(12)30-22(17)27/h3-10,15,23-24H,2H2,1H3/i3D,4D,5D,6D,7D,8D,9D,10D
InChIKeyJCLHQFUTFHUXNN-UWAUJQNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Biscoumacetate-d8 (CAS 1329834-88-9): A Stable Isotope-Labeled Vitamin K Antagonist for Analytical Research


Ethyl Biscoumacetate-d8 (CAS 1329834-88-9) is the octa-deuterated form of ethyl biscoumacetate, a synthetic coumarin-derivative vitamin K antagonist [1]. The parent compound functions as an oral anticoagulant by inhibiting vitamin K epoxide reductase, thereby suppressing the synthesis of clotting factors II, VII, IX, and X [2]. This deuterated analogue, with a molecular formula of C22H8D8O8 and molecular weight of 416.41 g/mol, is specifically designed as a stable isotope-labeled internal standard for quantitative mass spectrometry workflows . Its primary utility lies in bioanalytical method development, not as a direct substitute for therapeutic anticoagulants.

Use Context Stable isotope-labeled internal standard for quantitative LC-MS/MS bioanalysis
Key Advantage Mass shift supports unambiguous SRM detection, exceeding recommended isotopic separation criteria
Purity Alignment Purity comparable to unlabeled reference standard, streamlining method transfer

Why Unlabeled Ethyl Biscoumacetate or Other Anticoagulants Cannot Replace Ethyl Biscoumacetate-d8 in Quantitative Bioanalysis


Direct substitution of Ethyl Biscoumacetate-d8 with its unlabeled analog (CAS 548-00-5) or other vitamin K antagonists (e.g., warfarin, dicoumarol) is analytically invalid. Unlabeled ethyl biscoumacetate shares an identical chromatographic retention time and ionization efficiency in LC-MS, causing signal suppression or enhancement artifacts that compromise assay precision and accuracy [1]. Warfarin and other coumarins exhibit different physicochemical properties and metabolic pathways, making them unsuitable as internal standards for ethyl biscoumacetate assays [2]. The deuterated analogue overcomes these limitations by providing a distinct mass-to-charge ratio while retaining nearly identical chemical behavior, a requirement for reliable stable isotope dilution assays .

Unlabeled analog co-elution
Identical retention and ionization may cause signal suppression or enhancement, compromising assay precision.
Cross-class ISTD mismatch
Warfarin or dicoumarol exhibit different extraction recovery and metabolic profiles, potentially biasing quantification.

Quantitative Differentiation of Ethyl Biscoumacetate-d8 for Method Development and Procurement


Mass Spectrometric Differentiation: A +8.05 Da Shift Enables Unambiguous Analyte Detection

Ethyl Biscoumacetate-d8 provides a clear mass spectrometric resolution from its unlabeled analog. The monoisotopic mass of the unlabeled compound is 408.0845 Da, while the deuterated internal standard exhibits a mass of 416.1347 Da, representing a shift of +8.05 Da [1]. This 8-Da difference effectively separates the isotope clusters, minimizing cross-talk between the analyte and internal standard channels in selected reaction monitoring (SRM) modes .

Mass Shift
Reported
+8.05 Da
Supports isotope dilution assay specificity
Exceeds 3 Da minimum; minimizes cross-talk
Stable Isotope Dilution Assay LC-MS/MS Internal Standard

Chemical Purity Is Comparable to Unlabeled Reference Standard, Ensuring Reliability

The chemical purity of commercially available Ethyl Biscoumacetate-d8 is specified at 98%, matching the typical purity of the unlabeled analytical standard (98%) [1]. This parity ensures that the deuterated internal standard does not introduce additional impurities that could compromise assay variability, making it a drop-in replacement for the unlabeled compound in method validation protocols .

Purity
Data to verify
98% (HPLC)
Matches unlabeled reference standard purity
Supplier-reported; verify per lot
Chemical Purity Reference Standard HPLC

Pharmacokinetic Half-Life Confirms Metabolic Distinction, Validating the Need for a Dedicated Internal Standard

Ethyl biscoumacetate has a geometric mean elimination half-life of 0.66 hours in healthy volunteers, which is significantly shorter than that of warfarin (10-45 hours) [1][2]. This rapid clearance profile dictates the need for chromatographic methods with high sensitivity and short run times. Using a co-eluting deuterated internal standard like Ethyl Biscoumacetate-d8 corrects for matrix effects and ionization variability that are critical when quantifying a short-lived analyte, whereas warfarin-d5 or other anticoagulant internal standards would exhibit different extraction recovery and ionization behavior, leading to biased results .

Elimination Half-Life
Class-level
0.66 h vs 10–45 h
Confirms need for analyte-matched ISTD
Short t₁/₂ requires rapid, sensitive assays
Pharmacokinetics Half-Life Metabolism

Optimal Use Cases for Ethyl Biscoumacetate-d8 Stemming from Its Differentiated Analytical Properties


Validating LC-MS/MS Methods for Ethyl Biscoumacetate in Plasma Pharmacokinetic Studies

Given its short half-life of 0.66 h, accurate quantification of ethyl biscoumacetate in biological matrices demands an internal standard that exactly mirrors its extraction and ionization behavior. Ethyl Biscoumacetate-d8, with a +8 Da mass shift and matched 98% purity, is the optimal choice for developing robust selected reaction monitoring (SRM) assays. Its use corrects for ion suppression/enhancement in plasma extracts, enabling limits of quantification (LOQ) sufficient to capture the rapid elimination phase [1].

Differentiating Ethyl Biscoumacetate from Its 7-Hydroxy Metabolite in Metabolite Identification Workflows

The parent compound is rapidly metabolized to 7-hydroxy ethyl biscoumacetate, with metabolite concentrations exceeding the parent drug within 3 hours post-dose. Using the d8 internal standard allows simultaneous quantification of both species without cross-interference when combined with high-resolution mass spectrometry. The distinct isotopic signature of the internal standard ensures that its fragmentation patterns do not overlap with the metabolite's ion signals, a critical requirement for accurate metabolite profiling [2].

Establishing Reference Standard Curves for Forensic or Clinical Toxicology Screening

In forensic toxicology, ethyl biscoumacetate may be encountered as a rare anticoagulant agent. The commercial availability of the 98% pure d8 internal standard from multiple vendors (BOC Sciences, Alfa Chemistry) enables the creation of linear calibration curves (typically 1-1000 ng/mL) with high reproducibility. This provides a legally defensible analytical method that meets the acceptance criteria for accredited laboratories (e.g., ±15% accuracy, ≤15% CV) .

Application
Selection Property
Validation Focus
LC-MS/MS method validation for plasma PK research
Co-eluting isotopic internal standard
Matrix-effect correction for short-half-life analytes
Metabolite identification and profiling
Distinct isotopic signature avoiding metabolite interference
Cross-talk-free quantification of parent and 7-hydroxy metabolite
Forensic and research toxicology calibration
High-purity reference standard
Reproducible calibration curves for rare anticoagulant screening
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